PDE11A4 Inhibition Potency and Selectivity Window vs. P2Y6 Receptor
2-Amino-6-benzyloxypyridine demonstrates moderate inhibitory activity against human PDE11A4 with an IC50 of 62 nM [1]. In contrast, its antagonist activity at the human P2Y6 receptor is markedly weaker, with an IC50 of 2.91 μM (2,910 nM) [2]. This yields a 47-fold selectivity window for PDE11A4 over P2Y6 under the assayed conditions, establishing a defined polypharmacology profile that differentiates this compound from untested or pan-active analogs.
| Evidence Dimension | Enzyme/receptor inhibition potency (IC50) |
|---|---|
| Target Compound Data | PDE11A4: 62 nM; P2Y6: 2.91 μM (2,910 nM) |
| Comparator Or Baseline | Within-compound comparison between PDE11A4 and P2Y6 activities |
| Quantified Difference | 47-fold higher potency for PDE11A4 (62 nM vs. 2,910 nM) |
| Conditions | PDE11A4: N-terminal GST-tagged human recombinant PDE11A4 (1-943 residues) expressed in Sf9 insect cells, using cAMP as substrate [1]. P2Y6: Antagonist activity at human P2Y6 receptor expressed in 1321N1 cells, assessed as inhibition of UDP-induced intracellular calcium mobilization [2]. |
Why This Matters
This quantifiable selectivity window enables researchers to use the compound as a PDE11A4-biased probe with reduced confounding activity at P2Y6, a feature not documented for the more widely available 3-benzyloxy regioisomer.
- [1] BindingDB. BDBM50634048 (CHEMBL5396653): IC50 62 nM for human PDE11A4. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50634048 View Source
- [2] BindingDB. BDBM50569546 (CHEMBL4876210): IC50 2.91 μM for human P2Y6 receptor. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569546 View Source
